5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
Overview
Description
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is also known by its IUPAC name, 5-(4-aminobenzyl)-2,4-imidazolidinedione . This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 4-aminobenzyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like tankyrase (tnks) which play vital roles in cellular processes .
Mode of Action
It’s known that imidazolinone-containing drugs have a wide range of applications due to their unique structural features .
Biochemical Pathways
Imidazolinone derivatives have been found to exhibit significant pharmacological or biological activities .
Pharmacokinetics
The compound is a solid at room temperature, which could influence its bioavailability .
Result of Action
Imidazolinone derivatives have shown anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities in both in silico and in vitro studies .
Action Environment
The compound is stable at room temperature, which could influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with glyoxylic acid or its derivatives under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to an imidazoline ring.
Substitution: The amino group on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the benzyl ring or the imidazolidine ring .
Scientific Research Applications
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
Uniqueness
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the 4-aminobenzyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYIHQIEHOBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132458-42-5 | |
Record name | 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.